2-Difluoromethoxy-6-fluoronicotinic acid
Overview
Description
2-Difluoromethoxy-6-fluoronicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol It is characterized by the presence of both difluoromethoxy and fluoronicotinic acid groups, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 2-Difluoromethoxy-6-fluoronicotinic acid involves several steps, typically starting with the appropriate nicotinic acid derivativeThis process can be achieved using various difluoromethylation reagents under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Difluoromethoxy-6-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Difluoromethoxy-6-fluoronicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-6-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target .
Comparison with Similar Compounds
2-Difluoromethoxy-6-fluoronicotinic acid can be compared with other fluorinated nicotinic acid derivatives, such as:
- 2-Fluoronicotinic acid
- 6-Fluoronicotinic acid
- 2-Difluoromethoxy-3-fluoronicotinic acid These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical properties and reactivity. The unique combination of difluoromethoxy and fluoronicotinic acid groups in this compound contributes to its distinct characteristics and potential applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODZHIVCXUWVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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